molecular formula C15H22BrNO2 B6186616 tert-butyl N-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate CAS No. 2648947-84-4

tert-butyl N-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate

Cat. No.: B6186616
CAS No.: 2648947-84-4
M. Wt: 328.2
InChI Key:
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Description

This compound, also known as TERT-BUTYL 4- (BROMOMETHYL)PHENYLCARBAMATE, has the molecular formula C12H16BrNO2 and a molecular weight of 286.16 . It is a derivative of carbamic acid, which is an organic compound that is the monoamide of carbonic acid .


Synthesis Analysis

The synthesis of this compound involves the use of Boc acid anhydride (0.8mmol) and ethanol (3.5mL). The reaction mixture is cooled in an ice bath, and then 70% aqueous ammonia solution (0.6 mL) is slowly added. The mixture is stirred at about 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours . After the reaction is complete (monitored by TLC), the reaction mixture is heated at 50°C to evaporate the organic solvent. The residue is dissolved in n-hexane (10 mL), and the mixture is heated at 60°C for 1 hour. The mixture is cooled with n-hexane to recrystallize the mixture, yielding tert-butyl N-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (a carbonyl group attached to an amine) and a bromomethylphenyl group . The presence of these functional groups gives the molecule its unique properties and reactivity .


Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

This compound has a boiling point of 309.7±25.0 °C (Predicted) and a density of 1.376±0.06 g/cm3 (Predicted) . It is stored under inert gas (nitrogen or Argon) at 2-8°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate involves the reaction of tert-butyl N-(propan-2-yl)carbamate with 4-(bromomethyl)benzyl bromide in the presence of a base.", "Starting Materials": [ "tert-butyl N-(propan-2-yl)carbamate", "4-(bromomethyl)benzyl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(propan-2-yl)carbamate in a suitable solvent (e.g. dichloromethane) and add the base.", "Step 2: Add 4-(bromomethyl)benzyl bromide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Extract the product with a suitable solvent (e.g. ethyl acetate) and dry over anhydrous magnesium sulfate.", "Step 4: Purify the product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate)." ] }

CAS No.

2648947-84-4

Molecular Formula

C15H22BrNO2

Molecular Weight

328.2

Purity

95

Origin of Product

United States

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